N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
CAS No.: 1041535-26-5
Cat. No.: VC2783153
Molecular Formula: C10H12ClF3N2
Molecular Weight: 252.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1041535-26-5 |
---|---|
Molecular Formula | C10H12ClF3N2 |
Molecular Weight | 252.66 g/mol |
IUPAC Name | N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16) |
Standard InChI Key | QFURDCJAWVILTG-UHFFFAOYSA-N |
SMILES | CCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Canonical SMILES | CCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Introduction
Chemical Properties and Structure
Basic Properties
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is characterized by the molecular formula C₁₀H₁₂ClF₃N₂ and has a molecular weight of 252.66 g/mol . This compound is identified in chemical databases by CAS Registry Number 1041535-26-5 . The structure features a pyridine ring with three key functional groups: a trifluoromethyl substituent at the 5-position, a chlorine atom at the 3-position, and an N-butyl amino group at the 2-position .
Structural Information
The structural characteristics of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be summarized in the following table:
Parameter | Details |
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IUPAC Name | N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine |
Molecular Formula | C₁₀H₁₂ClF₃N₂ |
Molecular Weight | 252.66 g/mol |
CAS Number | 1041535-26-5 |
Key Functional Groups | Trifluoromethyl (position 5), Chlorine (position 3), N-butyl amino (position 2) |
Synonyms | 2-(Butylamino)-3-chloro-5-(trifluoromethyl)pyridine |
Physicochemical Properties
Synthesis Methods
Synthetic Routes
The synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves a nucleophilic substitution reaction using 3-chloro-5-(trifluoromethyl)pyridin-2-amine as a precursor. Based on established methodologies for similar compounds, a viable synthetic pathway would include:
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Preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine
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N-alkylation with an appropriate butylating agent, such as 1-bromobutane
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Purification and isolation of the final product
The related precursor compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, can be synthesized through various methods described in the literature, including those outlined in patent documentation .
Reaction Conditions
Based on established methodologies for similar N-alkylation reactions, the synthesis would likely involve:
Parameter | Typical Conditions |
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Solvent | Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) |
Base | Sodium hydride, potassium carbonate, or similar bases to facilitate nucleophilic substitution |
Temperature | Moderate heating (50-120°C) to enhance reaction rate |
Reaction Time | 0.5-10 hours, depending on specific conditions |
Pressure | Typically atmospheric, though some methods might employ pressurized systems |
The reaction would involve nucleophilic substitution, where the butyl group attaches to the primary amine at the 2-position of the pyridine ring . The reaction conditions would need to be carefully controlled to avoid side reactions, particularly at the chlorine position.
Biological Activity and Applications
Applications in Agricultural and Pharmaceutical Fields
Trifluoromethylpyridine derivatives have established applications in both agricultural and pharmaceutical sectors. More than 20 trifluoromethylpyridine-containing agrochemicals have received ISO common names, and several derivatives are used in pharmaceutical and veterinary products .
The related compound, 2-amino-trifluoromethyl-halogenopyridine, has been confirmed as a useful intermediate for the synthesis of agricultural chemicals and medicines . This suggests that N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine may serve similar purposes, potentially functioning as:
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An intermediate in the synthesis of complex bioactive molecules
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A building block for agrochemical development
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A precursor for pharmaceutical research
Structure-Activity Relationship
Influence of Functional Groups
The biological and chemical properties of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine are significantly influenced by its three key functional groups:
Trifluoromethyl Group (CF₃)
The trifluoromethyl group at the 5-position contributes several important properties:
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Increases lipophilicity, enhancing membrane penetration
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Provides metabolic stability due to strong C-F bonds
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Alters electronic distribution within the molecule, affecting interactions with biological targets
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Influences the compound's physical properties, including solubility and boiling point
Chlorine Atom
The chlorine at the 3-position:
N-butyl Amino Group
This substituent at the 2-position:
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Increases the compound's hydrophobicity compared to the primary amine precursor
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May participate in hydrogen bonding interactions
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Provides a flexible chain that can adopt various conformations
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Modifies the basicity of the amino nitrogen compared to the primary amine
Comparison with Structural Analogs
Understanding the structure-activity relationship of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be enhanced by comparing it with structural analogs:
Chemical Reactions
Reactivity Patterns
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can participate in various chemical reactions based on its functional groups:
N-butyl Amino Group Reactions
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Further alkylation or acylation at the nitrogen atom
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Hydrogen abstraction under basic conditions
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Participation in condensation reactions with carbonyl compounds
Chlorine-Mediated Reactions
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Nucleophilic aromatic substitution reactions, particularly with strong nucleophiles
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Metal-catalyzed coupling reactions (Suzuki, Negishi, Buchwald-Hartwig)
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Halogen-metal exchange followed by functionalization
Pyridine Ring Reactions
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Limited electrophilic aromatic substitution due to deactivation by electron-withdrawing groups
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Directed metallation followed by functionalization
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Coordination chemistry through the pyridine nitrogen
Synthetic Utility
The compound's reactivity profile makes it valuable as a building block for constructing more complex molecules through:
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Functionalization at the chlorine position via cross-coupling reactions
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Modification of the N-butyl chain through various transformations
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Potential cyclization reactions involving the amino group and other functional groups
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Use as a scaffold for creating compound libraries in medicinal chemistry programs
Analytical Characterization
Spectroscopic Properties
The structural identification and characterization of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be performed using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic signals in ¹H NMR would include:
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Aromatic protons of the pyridine ring (typically 6.5-8.5 ppm)
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N-H proton (broad singlet, position dependent on concentration and solvent)
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Butyl chain protons (0.8-3.5 ppm)
In ¹⁹F NMR, the trifluoromethyl group would show a distinctive singlet, typically around -60 to -65 ppm.
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak at m/z 252, with characteristic isotope patterns due to the presence of chlorine. Fragmentation patterns would likely include loss of the butyl group and fragmentation of the pyridine ring.
Infrared Spectroscopy
Key IR absorptions would include:
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N-H stretching (3300-3500 cm⁻¹)
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C-F stretching from the trifluoromethyl group (1100-1350 cm⁻¹)
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C-Cl stretching (600-800 cm⁻¹)
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Aromatic C=C and C=N stretching (1400-1600 cm⁻¹)
Identification Parameters
The following identification parameters are useful for characterizing the compound:
Parameter | Value |
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InChI | InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16) |
SMILES | CCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Exact Mass | 252.66 g/mol |
Comparative Analysis with Related Compounds
Structural Relatives
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be compared with several structurally related compounds:
Functional Significance
The comparison with related compounds reveals important structure-function relationships:
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The N-butylation of the amino group significantly increases lipophilicity compared to the primary amine precursor
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The presence of both the chlorine and trifluoromethyl groups creates a unique electronic environment in the pyridine ring
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The specific substitution pattern distinguishes this compound from other trifluoromethylpyridine derivatives and may confer specific biological properties
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